1-Hydroxy-3-methoxy-10-methylacridone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-2-methoxy-10-methylacridin-9(10h)-one is a natural product found in Zanthoxylum leprieurii with data available.

生物活性

1-Hydroxy-3-methoxy-10-methylacridone is an acridone derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

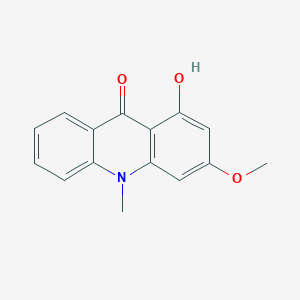

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₃N₁O₃ and a molecular weight of approximately 255.27 g/mol. Its structural features include:

- Hydroxyl group at position C1

- Methoxy group at position C3

- Methyl group at position C10

These functional groups contribute to its unique reactivity and biological properties compared to other acridone derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity through various mechanisms, primarily involving apoptosis and inhibition of cell proliferation.

- Apoptotic Pathways : The compound has been shown to activate apoptotic mechanisms in cancer cells, particularly in glioblastoma cell lines. Studies demonstrated that it influences cell cycle regulation and induces programmed cell death, which is crucial for effective cancer treatment .

-

Cell Proliferation Inhibition : In vitro studies have reported that derivatives of this compound inhibit the proliferation of several cancer cell lines, including:

- HCT116 (Colorectal Cancer)

- A-172 (Glioblastoma)

- Hs578T (Breast Cancer)

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds. The following table summarizes their structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acridone | Parent compound lacking hydroxyl and methoxy groups | Basic structure without substituents |

| 1-Hydroxy-10-methylacridone | Hydroxyl group at C1; methyl group at C10 | Similar but lacks methoxy substitution |

| Noracronycine | Acridone derivative with different substituents | Known for specific biological activity |

| 1-Hydroxy-3-methoxyacridone | Hydroxyl group at C1; methoxy group at C3 | Lacks methyl substitution at C10 |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Properties : A study highlighted the compound's ability to form stable intercalation complexes with DNA, which is a mechanism that may enhance its antitumor efficacy .

- Synergistic Effects : Research involving the compound alongside other natural products indicated potential synergistic antimicrobial effects, suggesting broader applications in treating infections in addition to cancer .

- Toxicity Profiles : The therapeutic index of this compound was evaluated against various cancer cell lines, demonstrating a favorable profile with IC50 ratios indicating low toxicity to normal cells compared to cancerous ones .

科学的研究の応用

Anticancer Properties

1-Hydroxy-3-methoxy-10-methylacridone has been extensively studied for its potential anticancer properties. Research indicates that it can activate apoptotic mechanisms and inhibit cell proliferation in various cancer cell lines, including glioblastoma and colorectal cancer . The compound's ability to interact with biological targets involved in cell growth and survival pathways positions it as a promising candidate for drug development.

Case Studies

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HCT116 (colorectal cancer) and A-172 (glioblastoma) with low toxicity towards normal human embryonic kidney cells (HEK-293) .

- Mechanistic Insights : The compound influences apoptotic pathways and cell cycle regulation, suggesting its role in targeting specific molecular mechanisms involved in tumor growth and progression.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methodologies, including reactions with triazine derivatives to create novel acridone derivatives with enhanced anticancer activity . The introduction of additional functional groups has been shown to significantly increase the compound's efficacy against specific tumor types.

A comparative analysis of structurally similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acridone | Lacks hydroxyl and methoxy groups | Basic structure without substituents |

| 1-Hydroxy-10-methylacridone | Hydroxyl at C1; methyl at C10 | Similar but lacks methoxy substitution |

| Noracronycine | Different substituents | Known for specific biological activity |

| 1-Hydroxy-3-methoxyacridone | Hydroxyl at C1; methoxy at C3 | Lacks methyl substitution at C10 |

The structural diversity among these compounds contributes to their varying biological activities, with this compound showing enhanced reactivity due to its specific combination of functional groups.

Materials Science

Beyond medicinal applications, this compound is also explored for its potential uses in materials science. Its properties may lend themselves to applications in dye production and organic electronics due to the stability imparted by its acridone structure.

Phytotoxic and Antifungal Activities

Recent studies have isolated this compound from natural sources, revealing its phytotoxic and antifungal properties. These findings suggest potential applications in agriculture as a natural herbicide or fungicide .

特性

CAS番号 |

13161-83-6 |

|---|---|

分子式 |

C15H13NO3 |

分子量 |

255.27 g/mol |

IUPAC名 |

4-hydroxy-2-methoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C15H13NO3/c1-16-12-6-4-3-5-10(12)15(18)11-7-9(19-2)8-13(17)14(11)16/h3-8,17H,1-2H3 |

InChIキー |

IRADMAHJFJCLFD-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC |

正規SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)OC)O |

melting_point |

174-176°C |

Key on ui other cas no. |

13161-83-6 |

物理的記述 |

Solid |

同義語 |

1-HMMA cpd 1-hydroxy-3-methoxy-N-methylacridone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。